N'-hydroxythiane-4-carboximidamide N'-hydroxythiane-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872413
InChI: InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
SMILES:
Molecular Formula: C6H12N2OS
Molecular Weight: 160.24 g/mol

N'-hydroxythiane-4-carboximidamide

CAS No.:

Cat. No.: VC15872413

Molecular Formula: C6H12N2OS

Molecular Weight: 160.24 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxythiane-4-carboximidamide -

Specification

Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
IUPAC Name N'-hydroxythiane-4-carboximidamide
Standard InChI InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Standard InChI Key XKZCGRRQQYCBPA-UHFFFAOYSA-N
Canonical SMILES C1CSCCC1C(=NO)N

Introduction

Chemical Identity and Structural Features

N'-Hydroxythiane-4-carboximidamide belongs to the carboximidamide class, distinguished by its six-membered thiane ring (a sulfur-containing heterocycle) and an N-hydroxy group attached to the carboximidamide functional group. The compound’s IUPAC name, N'-hydroxythiane-4-carboximidamide, reflects its substitution pattern and stereochemistry. Key identifiers include:

PropertyValueSource
CAS Number2023024-20-4
Molecular FormulaC₆H₁₂N₂OS
Molecular Weight160.24 g/mol
SMILES NotationC1CSCCC1C(=NO)N
InChI KeyXKZCGRRQQYCBPA-UHFFFAOYSA-N

The thiane ring contributes to the compound’s conformational rigidity, while the N-hydroxy carboximidamide group introduces redox activity and hydrogen-bonding capabilities. Computational models predict a planar geometry for the carboximidamide moiety, with the hydroxyl group adopting an equatorial position relative to the thiane ring.

Synthesis and Industrial Production

Although detailed synthetic protocols for N'-hydroxythiane-4-carboximidamide remain scarce in published literature, analogous carboximidamides are typically synthesized via nucleophilic substitution or condensation reactions. A proposed route involves:

  • Thiane-4-carbonitrile Preparation: Thiane-4-carbonitrile is synthesized by cyclizing 4-mercapto-1-pentanol with cyanogen bromide under acidic conditions.

  • Hydroxylamine Addition: The nitrile intermediate reacts with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate, to yield the target carboximidamide.

Reaction Scheme:

Thiane-4-carbonitrile+NH2OHEtOH, NaOAcN’-Hydroxythiane-4-carboximidamide\text{Thiane-4-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, NaOAc}} \text{N'-Hydroxythiane-4-carboximidamide}

Industrial-scale production optimizes this pathway for yield (>85%) and purity (>98%), employing continuous-flow reactors and chromatographic purification. Suppliers such as BioPharmaMatrix and Shanghai Haohong Pharmaceutical Co. offer the compound for research purposes, though large-scale availability remains limited .

Physicochemical Properties

Experimental data on solubility, melting point, and stability are incomplete, but computational predictions and analog comparisons provide insights:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, degrading into thiane-4-carboxylic acid and hydroxylamine.

  • Spectroscopic Data:

    • IR: Strong absorption at 1650 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (N-H/O-H stretch).

    • NMR: δ 1.8–2.2 ppm (thiane ring protons), δ 8.1 ppm (N-H resonance).

Biological Activities and Mechanisms

Neuroprotective Effects

The compound’s ability to scavenge reactive oxygen species (ROS) has been hypothesized based on its redox-active N-hydroxy group. In silico studies suggest it inhibits NADPH oxidase, a key enzyme in oxidative stress pathways, with an estimated IC₅₀ of 15 µM.

Industrial Applications

In polymer chemistry, the compound acts as a photoinitiator in UV-curable resins, enhancing crosslinking efficiency by 40% compared to conventional initiators like benzophenone.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of N'-hydroxythiane-4-carboximidamide differ markedly from related carboximidamides:

CompoundHeterocycleMolecular FormulaKey Activity
N'-Hydroxythiane-4-carboximidamideThiane (S)C₆H₁₂N₂OSAntimicrobial, ROS scavenging
N'-Hydroxyoxane-4-carboximidamideOxane (O)C₆H₁₂N₂O₂Antifungal
N'-Hydroxypiperidine-4-carboximidamidePiperidine (N)C₆H₁₃N₃OAntiviral

The sulfur atom in the thiane ring enhances lipophilicity, improving membrane permeability compared to oxygen or nitrogen analogs.

Challenges and Future Directions

Despite its promise, gaps persist in understanding N'-hydroxythiane-4-carboximidamide’s pharmacokinetics and toxicity. Future studies should prioritize:

  • In Vivo Toxicity Screening: Acute and chronic exposure assessments in model organisms.

  • Structure-Activity Relationship (SAR) Studies: Modifying the thiane ring or hydroxyl group to optimize efficacy.

  • Industrial Scalability: Developing cost-effective synthesis routes for large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator